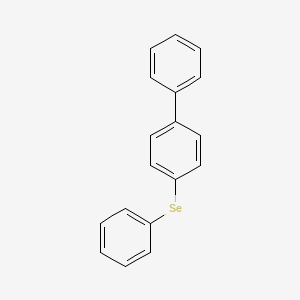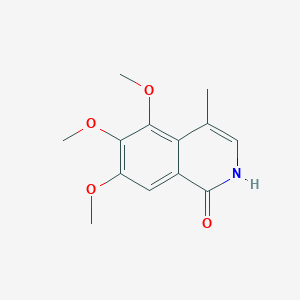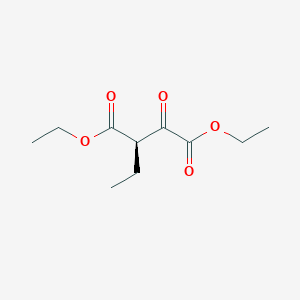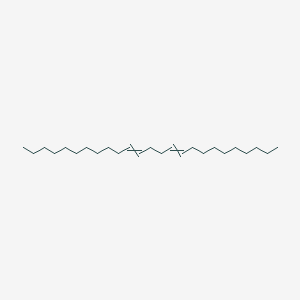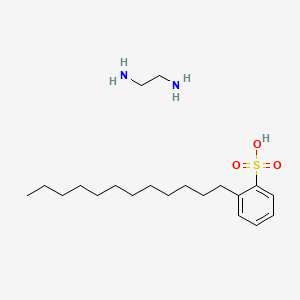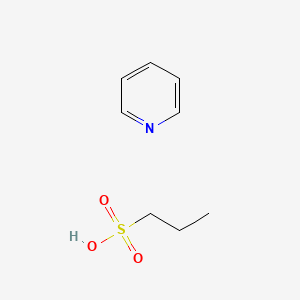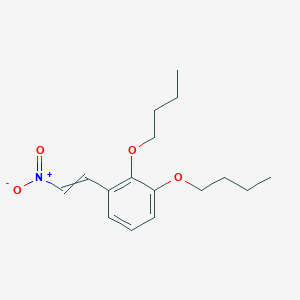
Aluminum;boric acid;phosphoric acid;trihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Aluminum;boric acid;phosphoric acid;trihydroxide” is a complex chemical entity composed of aluminum, boric acid, and phosphoric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula for this compound is H9AlBO10P, and it has an average mass of 237.832 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves the reaction of aluminum hydroxide with boric acid and phosphoric acid. One common method is to mix aluminum hydroxide with boric acid and phosphoric acid in an aqueous solution, followed by heating to facilitate the reaction. The reaction can be represented as follows: [ \text{Al(OH)}_3 + \text{H}_3\text{BO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{H}9\text{AlBO}{10}\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale mixing and heating processes. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product. The use of high-purity reagents and precise control of reaction parameters are essential for achieving high yields and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
The compound “Aluminum;boric acid;phosphoric acid;trihydroxide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum and boron.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and products formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with strong acids may lead to the formation of aluminum phosphate and boric acid derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various synthetic processes. It is also studied for its unique chemical properties and reactivity.
Biology
Its biocompatibility and ability to interact with biological molecules make it a valuable tool in biomedical research .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an antacid and in vaccine formulations. Its ability to modulate immune responses and interact with biological targets is of particular interest .
Industry
In industrial applications, the compound is used in the production of ceramics, catalysts, and fire retardants. Its unique properties, such as thermal stability and chemical reactivity, make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of “Aluminum;boric acid;phosphoric acid;trihydroxide” involves its interaction with molecular targets and pathways in biological systems. For example, aluminum hydroxide, a component of the compound, acts as an adjuvant in vaccines by stimulating the immune system. It induces the release of uric acid, which attracts monocytes that differentiate into dendritic cells. These cells then present antigens to T cells and B cells, enhancing the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Hydroxide: Similar in composition but lacks the boric acid and phosphoric acid components.
Boric Acid: Known for its antiseptic and insecticidal properties.
Phosphoric Acid: Widely used in the food industry, as well as in the production of fertilizers and detergents.
Uniqueness
The uniqueness of “Aluminum;boric acid;phosphoric acid;trihydroxide” lies in its combination of aluminum, boric acid, and phosphoric acid, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile and valuable compound .
Propriétés
Numéro CAS |
68411-22-3 |
|---|---|
Formule moléculaire |
AlBH9O10P |
Poids moléculaire |
237.83 g/mol |
Nom IUPAC |
aluminum;boric acid;phosphoric acid;trihydroxide |
InChI |
InChI=1S/Al.BH3O3.H3O4P.3H2O/c;2-1(3)4;1-5(2,3)4;;;/h;2-4H;(H3,1,2,3,4);3*1H2/q+3;;;;;/p-3 |
Clé InChI |
VSOUMPNYYVAJHU-UHFFFAOYSA-K |
SMILES canonique |
B(O)(O)O.[OH-].[OH-].[OH-].OP(=O)(O)O.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


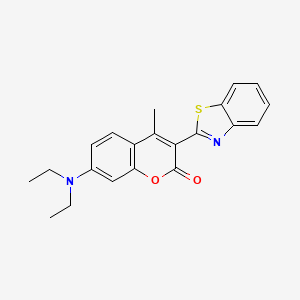
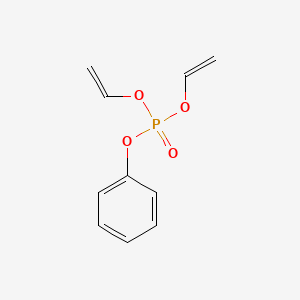
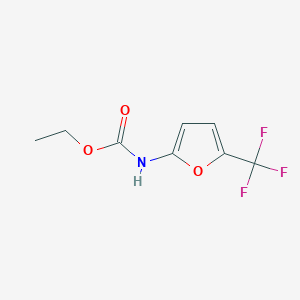

![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)
